molecular formula C12H11NO B3282949 4-(Pyridin-3-ylmethyl)phenol CAS No. 75987-20-1

4-(Pyridin-3-ylmethyl)phenol

Cat. No. B3282949
CAS RN: 75987-20-1
M. Wt: 185.22 g/mol
InChI Key: ZUZPNKACINPWQR-UHFFFAOYSA-N
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Patent
US04490531

Procedure details

A solution of sodium nitrite (0.350 g) in water (1.5 ml) is cooled in ice, and added, with stirring, to a cold (ice-bath) solution of 3-(4'-aminobenzyl)pyridine (Preparation 8, 0.920 g, 0.0050 mole) in water (3.75 ml), concentrated sulfuric acid (2.5 ml), and ice (7 g). This solution in turn is added dropwise to a third solution of water (5 ml) and sulfuric acid (6.25 ml) that is maintained at 160° C. in an oil bath. The resulting solution is kept at 160° C. for 10 min and then cooled to room temperature. The pH of the solution is adjusted to 7.0 by addition of aqueous 50% sodium hydroxide. The resulting mixture is extracted 4 times with 25 ml of ether. The aqueous portion is further extracted continuously with ether for 40 hr. The ether extracts are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crystalline residue is decolorized with activated charcoal and is recrystallized from acetone-hexane, giving a first crop (0.426 g) of the titled crystals, with a melting point of 182°-185° C. A second crop (0.034 g) and third crop (0.050 g, total 0.510 g, 0.00276 mole, 55%) of titled crystals are also obtained. Recrystallization of the first crop from acetone-hexane gives the titled product as colorless crystals with a melting point of 184°-186° C. IR (nujol) peaks are observed at 2900, 2800, 2720, 2680, 2600, 1615, 1590, 1580, 1515, 1485, 1280, 1250, 845, 800, 710, and 640 cm-1.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
3.75 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.25 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:18]=[CH:17][C:9]([CH2:10][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[CH:8][CH:7]=1.[OH-:19].[Na+]>O.S(=O)(=O)(O)O>[OH:19][C:6]1[CH:18]=[CH:17][C:9]([CH2:10][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[CH:8][CH:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.92 g
Type
reactant
Smiles
NC1=CC=C(CC=2C=NC=CC2)C=C1
Name
ice
Quantity
7 g
Type
reactant
Smiles
Name
Quantity
3.75 mL
Type
solvent
Smiles
O
Name
Quantity
2.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
6.25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted 4 times with 25 ml of ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion is further extracted continuously with ether for 40 hr
Duration
40 h
WASH
Type
WASH
Details
The ether extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
is recrystallized from acetone-hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC=C(CC=2C=NC=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.426 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.